2-Amino-3-cyclopropyl-3-hydroxypropanoic acid
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Overview
Description
2-Amino-3-cyclopropyl-3-hydroxypropanoic acid is a unique compound characterized by its cyclopropyl group attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including oxidation, amination, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopropyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a primary or secondary amine.
Scientific Research Applications
2-Amino-3-cyclopropyl-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, while the amino and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypropanoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
3-Amino-2-hydroxypropanoic acid: Similar structure but different positioning of the amino and hydroxy groups.
Cyclopropanepropanoic acid: Contains the cyclopropyl group but lacks the amino and hydroxy functionalities.
Uniqueness
2-Amino-3-cyclopropyl-3-hydroxypropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-amino-3-cyclopropyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-4(6(9)10)5(8)3-1-2-3/h3-5,8H,1-2,7H2,(H,9,10) |
InChI Key |
ISJRRQBMXRGMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(C(=O)O)N)O |
Origin of Product |
United States |
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